Methyl 7,7,8,9,9,9-hexafluorononanoate
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Overview
Description
Methyl 7,7,8,9,9,9-hexafluorononanoate is a chemical compound with the molecular formula C10H14F6O2. . This compound is characterized by the presence of six fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7,7,8,9,9,9-hexafluorononanoate can be synthesized through the esterification of 7,7,8,9,9,9-hexafluorononanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7,7,8,9,9,9-hexafluorononanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 7,7,8,9,9,9-hexafluorononanoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with water as the reagent.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 7,7,8,9,9,9-hexafluorononanoic acid and methanol.
Reduction: 7,7,8,9,9,9-hexafluorononanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7,7,8,9,9,9-hexafluorononanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds, including this compound, are explored for their potential in drug development due to their stability and bioavailability.
Mechanism of Action
The mechanism of action of methyl 7,7,8,9,9,9-hexafluorononanoate involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 7,7,8,8-tetrafluorononanoate: Similar structure but with fewer fluorine atoms.
Methyl 7,7,8,9,9-pentafluorononanoate: One less fluorine atom compared to methyl 7,7,8,9,9,9-hexafluorononanoate.
Methyl 7,7,8,9,9,9-heptafluorononanoate: One more fluorine atom compared to this compound.
Uniqueness
This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of six fluorine atoms enhances its stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various applications.
Properties
CAS No. |
77456-15-6 |
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Molecular Formula |
C10H14F6O2 |
Molecular Weight |
280.21 g/mol |
IUPAC Name |
methyl 7,7,8,9,9,9-hexafluorononanoate |
InChI |
InChI=1S/C10H14F6O2/c1-18-7(17)5-3-2-4-6-9(12,13)8(11)10(14,15)16/h8H,2-6H2,1H3 |
InChI Key |
YQTTYMYENJDFAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
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